![molecular formula C6H7F3N2 B060694 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 177545-13-0](/img/structure/B60694.png)
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Overview
Description
5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound, which is a type of organic compound consisting of a ring of atoms with at least one atom of a different element. It is a colorless and odorless solid that is insoluble in water but soluble in organic solvents. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . For instance, Ubrogepant, a medication used for acute migraine, contains a trifluoromethyl group .
Antimicrobial Activity
“5-Trifluoromethyl-2-formylphenylboronic acid”, a compound similar to “5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine”, has shown moderate antimicrobial activity against Candida albicans . It also exhibits higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Antifungal Activity
The same compound, “5-Trifluoromethyl-2-formylphenylboronic acid”, has demonstrated potential as an antifungal agent . It has been found to inhibit the growth of Aspergillus niger .
Drug Development
Research efforts are exploring the use of “5-(trifluoromethyl)-1,3-oxazole”, a compound related to “5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine”, as a scaffold for developing new drugs. Incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.
Synthesis of Other Compounds
The trifluoromethyl group in “5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine” can be used in the synthesis of other compounds. For example, it is involved in the production of selinexor, a cancer drug .
Acidity and Equilibrium Studies
The presence of an electron-withdrawing substituent like the trifluoromethyl group results in a considerable rise in the acidity of the compound . In some solutions, “5-Trifluoromethyl-2-formylphenylboronic acid” isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .
properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSAQDCLUZDSOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC=C(N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381692 | |
Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
CAS RN |
177545-13-0 | |
Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177545-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine?
A1: While the paper doesn't explicitly state the molecular formula and weight, it provides the structural information needed to deduce them. Based on the name and structure presented in the study, the molecular formula of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is C9H9F3N2S. Using standard atomic weights, the calculated molecular weight is approximately 246.25 g/mol.
Q2: What spectroscopic data was used to characterize 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine in this study?
A2: The paper mentions that the synthesized diazepine derivatives, including 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, were characterized using spectral methods. While the specific types of spectra aren't listed in the abstract, it's common practice to utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and confirmation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.